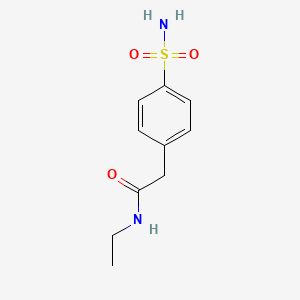

N-ethyl-2-(4-sulfamoylphenyl)acetamide

Description

Historical Context within Sulfonamide and Acetamide (B32628) Chemistry

The history of the N-ethyl-2-(4-sulfamoylphenyl)acetamide scaffold is rooted in the legacies of its constituent chemical groups: sulfonamides and acetamides.

Sulfonamides , often called sulfa drugs, were the first class of effective systemic antibacterial agents and marked the beginning of the modern era of chemotherapy. Their discovery in the 1930s, stemming from the investigation of azo dyes, revolutionized medicine. Beyond their antibacterial effects, the sulfonamide group (-SO₂NH-) has proven to be a "privileged" structure in medicinal chemistry. nih.gov Its ability to mimic a carboxylic acid group and participate in strong hydrogen bonding interactions has led to its incorporation into a vast range of drugs with diverse biological activities. These include diuretics, anticonvulsants, hypoglycemic agents, protease inhibitors, and anti-inflammatory drugs. nih.govacs.org

The acetamide moiety (-NHC(O)CH₃) is also a fundamental functional group found in numerous pharmaceuticals. nih.gov It is a type of amide, and the amide bond is one of the most stable and prevalent linkages in biochemistry, famously connecting amino acids to form proteins. In drug design, the acetamide group can serve various roles, including acting as a stable linker, improving pharmacokinetic properties, and participating in key binding interactions with biological targets. archivepp.com Acetamide-containing drugs are used for pain and inflammation control, as well as antiviral applications. nih.gov

The conjugation of these two historically significant pharmacophores into a single scaffold, such as the sulfamoylphenyl acetamide framework, represents a deliberate strategy in medicinal chemistry to create novel molecules with potentially enhanced or unique therapeutic profiles. nih.govacs.org

Chemical Classification and Structural Features of the this compound Moiety

This compound can be classified as a substituted aromatic sulfonamide and a secondary carboxamide. Its structure is built upon a central benzene (B151609) ring, making it an aromatic compound.

The key structural features of the molecule are:

A 4-Sulfamoylphenyl Group: This consists of a phenyl ring substituted at position 4 with a sulfonamide group (-SO₂NH₂). The sulfonamide group is a critical pharmacophore, capable of forming strong hydrogen bonds with enzyme active sites.

An Acetamide Linker: An acetamide group is attached to the phenyl ring. This linker provides a specific spatial arrangement and conformational flexibility to the molecule.

An N-ethyl Group: The nitrogen atom of the acetamide group is substituted with an ethyl (-CH₂CH₃) group. This substitution can influence the molecule's lipophilicity, steric profile, and binding affinity to its target.

The molecule's full IUPAC name is this compound. It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines, which are characterized by an acetamide group N-linked to an arylethylamine. drugbank.com

Table 1: Key Structural Components of this compound

| Component | Chemical Formula | Description |

|---|---|---|

| Sulfamoyl Group | -SO₂NH₂ | A primary sulfonamide functional group responsible for key hydrogen bonding interactions. |

| Phenyl Ring | -C₆H₄- | A central aromatic scaffold providing a rigid core structure. |

| Acetamide Linker | -CH₂C(=O)NH- | A secondary amide group that connects the phenyl ring to the ethyl group and influences molecular conformation. |

| N-ethyl Group | -CH₂CH₃ | An alkyl substituent on the amide nitrogen that can affect steric and electronic properties. |

Significance of the Sulfamoylphenyl Acetamide Framework in Medicinal Chemistry Research

The sulfamoylphenyl acetamide framework is a significant scaffold in medicinal chemistry because it combines two pharmacologically important moieties, creating a versatile platform for drug discovery. tandfonline.com The development of novel scaffolds through the conjugation of known drug fragments is a promising strategy to enhance the effectiveness and safety of medications. nih.govsemanticscholar.org

Researchers have leveraged this framework to explore a variety of therapeutic targets. The sulfonamide portion is a well-known zinc-binding group, making it a common feature in inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. tandfonline.com The acetamide linker allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize binding to the target protein.

The significance of this framework is demonstrated by the wide range of biological activities exhibited by its derivatives:

Enzyme Inhibition: This is a major area of investigation. Derivatives have been synthesized and tested as inhibitors of urease, nih.govacs.org carbonic anhydrase, nih.gov and α-Chymotrypsin. researchgate.net

Anticancer Activity: The framework is a constituent in molecules developed as potential anticancer agents, tested against various cancer cell lines such as lung, cervical, breast, and prostate cancer. tandfonline.com

Anti-inflammatory Activity: By incorporating this scaffold, researchers have designed potent cyclooxygenase-II (COX-II) inhibitors for anti-inflammatory applications. archivepp.com

The modular nature of the sulfamoylphenyl acetamide framework allows medicinal chemists to systematically modify different parts of the molecule—the sulfonamide group, the aromatic ring, and the acetamide substituent—to fine-tune its pharmacological properties. tandfonline.com

Overview of Research Trajectories for this compound and Analogous Structures

Current research on this compound and its analogs is focused on the synthesis of new derivatives and the comprehensive evaluation of their biological activities. This research often follows a multi-faceted approach.

Synthesis and Derivatization: A primary trajectory involves the chemical synthesis of libraries of analogous compounds. tandfonline.comresearchgate.net This is achieved by reacting a core intermediate, such as 4-acetamidobenzenesulfonyl chloride, with a variety of amines to introduce diversity at the sulfonamide nitrogen. researchgate.net Another approach involves conjugating the sulfamoylphenyl moiety with other established drug molecules, such as the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and diclofenac, to create novel hybrid molecules. nih.govacs.org

Biological Screening and Structure-Activity Relationship (SAR) Studies: Once synthesized, these new compounds undergo screening for various biological activities. A crucial part of this research is the establishment of SAR, which seeks to correlate specific structural features with the observed biological activity. nih.govsemanticscholar.org For instance, studies on urease inhibitors have shown that the nature of the substituent on the sulfonamide group significantly impacts inhibitory potency. nih.gov

Table 2: Investigated Biological Activities of the Sulfamoylphenyl Acetamide Framework

| Therapeutic Target/Activity | Example Analog Structure | Key Findings | Reference |

|---|---|---|---|

| Urease Inhibition | Ibuprofen-sulfathiazole conjugate | Potent competitive inhibition with an IC₅₀ value of 9.95 ± 0.14 µM. | nih.gov |

| Anticancer | [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives | Compounds showed moderate to good activity against lung, cervical, breast, and prostate cancer cell lines. | tandfonline.com |

| Carbonic Anhydrase Inhibition | Isatin-benzenesulfonamide conjugates | Certain derivatives showed potent inhibition of human carbonic anhydrase isoforms, particularly hCA IX. | nih.gov |

| COX-II Inhibition | 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | Demonstrated potential anti-inflammatory efficacy as a COX-II inhibitor. | archivepp.com |

Mechanistic and Computational Studies: To understand how these molecules function at a molecular level, research often includes enzyme kinetics and in silico studies. nih.govacs.org Enzyme kinetics help determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). acs.org Molecular docking and simulation studies are employed to predict the binding poses of the inhibitors within the active site of the target enzyme, providing insights into the specific interactions that drive their activity. nih.govnih.gov This computational approach aids in the rational design of more potent and selective inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

N-ethyl-2-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O3S/c1-2-12-10(13)7-8-3-5-9(6-4-8)16(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15) |

InChI Key |

WPNTZXKXTOYLBI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of N Ethyl 2 4 Sulfamoylphenyl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For a compound like N-[2-(4-sulfamoylphenyl)ethyl]acetamide, the spectrum is expected to show distinct signals for the aromatic protons, the ethylenic bridge protons, the amide N-H proton, the sulfonamide -NH₂ protons, and the acetyl methyl protons. Based on established chemical shift values for similar structures, a predicted ¹H NMR spectrum can be outlined.

Table 1: Predicted ¹H NMR Chemical Shifts for N-[2-(4-sulfamoylphenyl)ethyl]acetamide

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(=O)-CH₃ (Acetyl) | ~1.8-2.0 | Singlet (s) | 3H |

| -Ph-CH₂-CH₂-NH- | ~2.7-2.9 | Triplet (t) | 2H |

| -Ph-CH₂-CH₂-NH- | ~3.2-3.4 | Quartet (q) | 2H |

| -SO₂-NH₂ (Sulfonamide) | ~7.2-7.4 | Broad Singlet (br s) | 2H |

| Aromatic H (ortho to -CH₂CH₂-) | ~7.4-7.5 | Doublet (d) | 2H |

| Aromatic H (ortho to -SO₂NH₂) | ~7.8-7.9 | Doublet (d) | 2H |

| -NH-C(=O)- (Amide) | ~7.8-8.0 | Triplet (t) | 1H |

Carbon-13 NMR (¹³C NMR) Resonance Assignment

Complementing the proton data, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom. The spectrum for N-[2-(4-sulfamoylphenyl)ethyl]acetamide would feature signals for the methyl carbon, the two ethylenic carbons, the four distinct aromatic carbons (due to symmetry), and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Resonance Assignments for N-[2-(4-sulfamoylphenyl)ethyl]acetamide

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(=O)-CH₃ | ~23-25 |

| -Ph-CH₂-CH₂-NH- | ~35-37 |

| -Ph-CH₂-CH₂-NH- | ~41-43 |

| Aromatic CH (ortho to -CH₂CH₂-) | ~129-131 |

| Aromatic CH (ortho to -SO₂NH₂) | ~126-128 |

| Aromatic C (ipso, attached to -CH₂CH₂-) | ~139-141 |

| Aromatic C (ipso, attached to -SO₂NH₂) | ~143-145 |

| -NH-C(=O)- | ~170-172 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously confirm the assignments made in 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between the -CH₂-CH₂- protons of the ethyl bridge and the coupling of the amide N-H to the adjacent -CH₂- group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The key functional groups in N-[2-(4-sulfamoylphenyl)ethyl]acetamide—the amide, sulfonamide, and aromatic ring—exhibit characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for N-[2-(4-sulfamoylphenyl)ethyl]acetamide

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretching | Sulfonamide (-SO₂NH₂) and Amide (-CONH-) |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 2950-2850 | C-H stretching | Aliphatic (-CH₂-, -CH₃) |

| ~1640 | C=O stretching (Amide I band) | Amide (-CONH-) |

| ~1550 | N-H bending (Amide II band) | Amide (-CONH-) |

| ~1330 and ~1150 | Asymmetric and Symmetric S=O stretching | Sulfonamide (-SO₂NH₂) |

| 850-800 | C-H out-of-plane bending | 1,4-disubstituted benzene (B151609) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For N-[2-(4-sulfamoylphenyl)ethyl]acetamide (Molecular Formula: C₁₀H₁₄N₂O₃S), the monoisotopic mass is approximately 242.07 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242.

The fragmentation pattern would likely involve characteristic cleavages:

Benzylic Cleavage: A primary fragmentation would be the cleavage of the C-C bond between the two ethylenic carbons, leading to a stable benzylic-type cation or radical.

Alpha-Cleavage: Cleavage adjacent to the amide nitrogen is also a probable pathway.

Loss of Sulfonamide Group: Fragmentation involving the sulfonamide moiety can lead to characteristic neutral losses.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-[2-(4-sulfamoylphenyl)ethyl]acetamide

| m/z | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 242 | [C₁₀H₁₄N₂O₃S]⁺ | Molecular Ion (M⁺) |

| 183 | [M - NH₂C(=O)CH₃]⁺ | Loss of acetamide (B32628) radical |

| 170 | [H₂N-SO₂-C₆H₄-CH₂]⁺ | Benzylic cleavage |

| 156 | [M - SO₂NH₂]⁺ | Loss of sulfonamide radical |

| 106 | [C₆H₄-CH₂CH₂]⁺ | Loss of sulfonamide followed by loss of NH group |

| 86 | [CH₂=CH-NH-C(=O)CH₃]⁺ | McLafferty-type rearrangement |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

While a crystal structure for N-[2-(4-sulfamoylphenyl)ethyl]acetamide is not available, extensive studies on the closely related analog, N-(4-sulfamoylphenyl)acetamide , provide critical insights into the expected solid-state behavior. nih.govresearchgate.net This analog differs only by the absence of the ethyl linker between the phenyl ring and the amide nitrogen.

Studies on N-(4-sulfamoylphenyl)acetamide reveal that the molecule crystallizes in the tetragonal system with the space group P4₂₁c. nih.gov A key feature is that the acetamide group is twisted relative to the plane of the benzene ring, with a reported dihedral angle of 15.59 (12)°. nih.gov The sulfonamide group is also positioned out of the ring plane. nih.govresearchgate.net

The crystal packing is dominated by an extensive network of hydrogen bonds. The sulfonamide (-SO₂NH₂) and amide (-CONH-) groups act as hydrogen bond donors, while the oxygen atoms of both groups act as acceptors. This results in the formation of supramolecular structures, such as tubes or sheets, which stabilize the crystal lattice. nih.gov It is highly probable that N-[2-(4-sulfamoylphenyl)ethyl]acetamide would exhibit similar hydrogen bonding motifs, playing a crucial role in its solid-state architecture.

Table 5: Crystallographic Data for the Analog Compound N-(4-sulfamoylphenyl)acetamide nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 |

| Crystal System | Tetragonal |

| Space Group | P4₂₁c |

| a (Å) | 15.2631 (4) |

| c (Å) | 8.0571 (4) |

| Volume (ų) | 1877.00 (11) |

| Z | 8 |

| Temperature (K) | 100 |

Molecular Conformation and Bond Geometries

Analysis of analogous compounds, such as N-(4-sulfamoylphenyl)acetamide and its N-substituted derivatives, reveals common conformational features. researchgate.netnih.gov For N-ethyl-2-(4-sulfamoylphenyl)acetamide, it would be crucial to determine key dihedral angles, such as the twist between the phenyl ring and the sulfamoyl group, as well as the orientation of the acetamide side chain relative to the aromatic core.

For a definitive analysis, a data table detailing bond lengths and angles would be generated from crystallographic data.

Table 1: Hypothetical Bond Geometries for this compound

| Parameter | Expected Value Range |

|---|---|

| S-N(sulfonamide) bond length (Å) | 1.62 - 1.65 |

| S-O bond lengths (Å) | 1.42 - 1.45 |

| C(aromatic)-S bond length (Å) | 1.75 - 1.78 |

| N-C(acetamide) bond length (Å) | 1.33 - 1.36 |

| C=O(acetamide) bond length (Å) | 1.22 - 1.25 |

| C(phenyl)-C(methylene) bond length (Å) | 1.50 - 1.53 |

| N(acetamide)-C(ethyl) bond length (Å) | 1.45 - 1.48 |

| C-S-N-C torsion angle (°) | Varies widely |

Note: This table is illustrative and awaits experimental data for validation.

Intermolecular Interactions and Hydrogen Bonding Networks

The hydrogen bonding capabilities of the sulfamoyl and acetamide groups are expected to be the dominant forces in the crystal packing of this compound. The N-H protons of the sulfonamide group are strong hydrogen bond donors, while the oxygen atoms of the sulfamoyl and carbonyl groups are effective acceptors.

In related structures, extensive networks of N-H···O hydrogen bonds are observed, often leading to the formation of dimers, chains, or more complex three-dimensional arrays. researchgate.netnih.gov The specific hydrogen bonding patterns would be elucidated by crystallographic analysis.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N(sulfonamide) | H | O(sulfonamide) | ~0.86 | ~2.0-2.3 | ~2.8-3.1 | ~150-180 |

Note: This table presents potential interactions based on functional groups present. Actual parameters require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorptions characteristic of the substituted benzene ring. The primary electronic transitions would likely be π → π* transitions associated with the aromatic system. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity would depend on the solvent used due to solvatochromic effects.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol | ~260-280 | π → π* |

Note: This table is a prediction based on typical values for similar aromatic sulfonamides and requires experimental verification.

Computational and Chemoinformatic Analysis of N Ethyl 2 4 Sulfamoylphenyl Acetamide Scaffold

Molecular Modeling and Conformational Analysis

Molecular modeling of N-ethyl-2-(4-sulfamoylphenyl)acetamide involves creating a three-dimensional representation of the molecule to study its behavior. This process is fundamental for predicting the molecule's preferred shapes (conformations) and its flexibility, which are key determinants of its biological activity.

Energy minimization is a computational process used to find the most stable three-dimensional structure of a molecule, known as its global minimum energy conformation. This is achieved by adjusting atomic coordinates to reduce the molecule's internal energy, which is calculated using force fields. For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations can exist.

Conformational search algorithms are employed to explore the potential energy surface of the molecule and identify these various stable conformers. Methods such as systematic grid searches or stochastic methods like Monte Carlo simulations are used to rotate bonds and sample different spatial arrangements. The resulting conformations are then subjected to energy minimization to refine their geometries. For analogous sulfonamide compounds, studies have shown that the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring, as well as the orientation of the sulfonamide group, are critical conformational parameters. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, accounting for atomic motions and interactions with its environment (e.g., solvent). nih.govresearchgate.net By solving Newton's equations of motion for the system, MD simulations can reveal how this compound flexes, bends, and interacts with surrounding molecules.

These simulations are essential for assessing the stability of different conformations and understanding the molecule's dynamic behavior in a biological context, such as when bound to a protein. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached equilibrium and is maintaining a consistent conformation. nih.gov In studies of similar acetamide-sulfonamide scaffolds, stable RMSD values in the range of ~2–3 Å during simulations indicated the stability of the ligand-protein complexes. nih.gov

Radius of Gyration (Rg): This parameter measures the compactness of the molecule. A stable Rg value over the simulation time indicates that the molecule is not undergoing significant unfolding or conformational changes.

| Parameter | Typical Value Range | Indication |

|---|---|---|

| Simulation Time | 50 - 100 ns | Duration to observe significant conformational sampling and stability. |

| RMSD | ~2-3 Å | Indicates the stability of the molecule's conformation during the simulation. nih.gov |

| Radius of Gyration (Rg) | Stable fluctuation around a mean value | Suggests the molecule maintains its overall shape and compactness. |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of this compound with high accuracy. These methods model the electronic structure of the molecule to predict its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. x-mol.netresearchgate.net It calculates the electron density of a system to determine its energy and other properties. For this compound, DFT can be used to optimize the molecular geometry and predict its electronic behavior. researchgate.net

Studies on structurally related molecules like N-[4-(Ethylsulfamoyl)phenyl]acetamide have utilized DFT to investigate structural parameters, wave functions, and electronic properties to assess their suitability for biological systems. researchgate.net DFT calculations help in understanding the reactivity of the molecule by identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net

The electronic characteristics of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule. nih.gov These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. MEP analysis is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors, through electrostatic interactions. x-mol.netnih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfamoyl and acetamide groups and positive potential near the hydrogen atoms of the amide and sulfonamide groups.

| Parameter | Significance | Example Finding for Analogs |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on the phenylacetamide moiety |

| LUMO Energy | Electron-accepting ability | Distributed across the sulfonamide group |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A small gap indicates higher reactivity. nih.gov |

| MEP Negative Regions | Sites for electrophilic attack | Oxygen atoms of sulfonyl and carbonyl groups |

| MEP Positive Regions | Sites for nucleophilic attack | Hydrogen atoms of NH groups |

Molecular Docking Studies on this compound and Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.

For sulfonamide-containing scaffolds, common protein targets include carbonic anhydrases and urease. nih.govnih.gov Docking studies involve placing the ligand into the active site of the protein and using a scoring function to estimate the strength of the interaction. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

In studies involving acetamide-sulfonamide analogs, molecular docking has been used to predict binding conformations and affinities towards various enzyme isoforms. nih.govresearchgate.net These in silico investigations help rationalize the structure-activity relationships observed in biological assays and guide the design of more potent and selective analogs. The stability of the predicted binding poses is often further validated using MD simulations. nih.govresearchgate.net

Prediction of Ligand-Target Binding Modes

Computational studies, particularly molecular docking, have been instrumental in predicting how derivatives of the sulfamoylphenyl acetamide scaffold orient themselves within the active sites of biological targets. A primary target for this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs), particularly isoforms like hCA I, II, IX, and XII which are implicated in various physiological and pathological processes. nih.govnih.gov Another enzyme target explored for similar acetamide-sulfonamide scaffolds is urease. nih.govresearchgate.net

The predicted binding mode for sulfonamide-based inhibitors is highly conserved across the CA isoforms. The sulfonamide group (—SO₂NH₂) is crucial for inhibitory activity, acting as a zinc-binding group (ZBG). Molecular docking simulations consistently show this moiety coordinating directly to the catalytic Zn²⁺ ion located at the bottom of the active site funnel. nih.gov The sulfonamide nitrogen atom typically displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a stable tetrahedral geometry with three histidine residues and the inhibitor. nih.gov

The remainder of the molecule, the "tail," extends from the active site entrance towards the periphery. For a scaffold like this compound, the 4-sulfamoylphenyl group anchors the molecule to the zinc ion, while the N-ethyl-acetamide portion projects outwards. The orientation of this tail is critical for establishing further interactions with amino acid residues lining the active site, which dictates the inhibitor's potency and isoform selectivity. rsc.org Studies on related compounds show that the acetamide linker and terminal groups can adopt flexible conformations to fit within the specific topology of different CA isoforms, highlighting the linker's role in achieving selective binding. rsc.org

In the context of urease inhibition, docking studies on acetamide-sulfonamide conjugates predict that these molecules bind within the enzyme's active site, often interacting with key residues and potentially the catalytic nickel ions. nih.govresearchgate.net

Analysis of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of the ligand-target complex is governed by a network of specific molecular interactions. For the sulfamoylphenyl acetamide scaffold, these interactions are critical for its inhibitory potential.

Interactions with Carbonic Anhydrase (CA):

Zinc Coordination: The foundational interaction is the coordination of the sulfonamide group's nitrogen atom with the active site Zn²⁺ ion. nih.gov

Hydrogen Bonds: A highly conserved hydrogen bond network is formed between the sulfonamide group and the side chain of a key threonine residue (Thr199 in hCA II). The NH₂ of the sulfonamide acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as an acceptor. nih.gov The amide portion of the acetamide linker can also form additional hydrogen bonds with residues in the middle and outer regions of the active site. nih.gov

Hydrophobic Interactions: The phenyl ring of the scaffold engages in van der Waals and hydrophobic interactions with nonpolar residues in the active site. Furthermore, the ethyl group attached to the acetamide would be positioned to interact with hydrophobic pockets, contributing to binding affinity. In studies of similar molecules, terminal groups like benzhydrylpiperazine have been shown to form extensive hydrophobic interactions that significantly enhance binding. rsc.org

Interactions with Urease:

Hydrogen Bonds: Docking studies of related acetamide-sulfonamide conjugates revealed multiple hydrogen bonds with active site residues such as Ala440, His593, Cys592, and Arg609. nih.gov

Other Interactions: Beyond hydrogen bonding, analyses have shown pi-sulfur bonds with residues like Met637 and pi-alkyl or van der Waals interactions with residues such as Leu595 and Phe605, which collectively stabilize the ligand within the binding pocket. nih.gov

The following table summarizes key interactions observed in computational studies of related sulfamoylphenyl acetamide derivatives with their targets.

| Target Enzyme | Derivative Type | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase IX/XII | Piperidine-linked benzenesulfonamides | Zn²⁺, Threonine | Zinc Coordination, Hydrogen Bonding |

| Urease | Ibuprofen-sulfonamide conjugates | Ala440, His593, Arg609 | Hydrogen Bonds |

| Urease | Ibuprofen-sulfonamide conjugates | Met637, His492 | Pi-Sulfur Bonds |

| Urease | Ibuprofen-sulfonamide conjugates | Leu595, Phe605 | Van der Waals / Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. jocpr.com This approach is valuable for predicting the activity of new compounds and optimizing lead structures. nih.gov

For sulfonamide inhibitors, including those with a sulfamoylphenyl acetamide scaffold, QSAR studies have been conducted to understand the key determinants of their inhibitory potency against targets like carbonic anhydrase and dihydropteroate (B1496061) synthetase (DHPS). nih.govnih.gov These studies utilize molecular descriptors, which are numerical representations of molecular properties.

Key findings from QSAR studies on related sulfonamides include:

Role of Electronic Properties: Quantum mechanical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), polarity, and entropy, have been shown to correlate well with CA inhibitory activity. nih.gov A successful QSAR model for acetazolamide (B1664987) and sulfanilamide (B372717) derivatives against CA-II achieved a high squared correlation coefficient (R²) of approximately 0.94. nih.gov

Presence of Specific Fragments: QSAR analyses have identified specific molecular fragments that can positively or negatively influence activity. For instance, the presence of fluorine, oxygen, or nitro groups was found to increase the activity of some sulfonamide inhibitors against certain CA isoforms. nih.govsigmaaldrich.com

The table below outlines typical parameters and findings from a representative QSAR study on sulfonamide-based enzyme inhibitors.

| QSAR Study Parameter | Description | Finding/Value | Reference |

| Methodology | Multiple Linear Regression (MLR) | Used to create a linear model correlating descriptors with activity. | nih.gov |

| Target | Carbonic Anhydrase II (CA-II) | An isozyme of carbonic anhydrase. | nih.gov |

| Descriptors | DFT-based quantum mechanical | Total energy, entropy, dipole moment, HOMO/LUMO energies. | nih.gov |

| Statistical Significance | Squared Correlation Coefficient (R²) | A measure of the model's goodness of fit. | ~0.94 |

| Predictive Power | Cross-Validated R² (R²cv or Q²) | A measure of the model's ability to predict the activity of new compounds. | ~0.85 |

| Key Conclusion | Influential Factors | Inhibition is strongly influenced by the energy, entropy, polarity, and reactivity indexes of the sulfonamide compounds. | nih.gov |

Chemoinformatic Profiling and Database Analysis of Sulfamoylphenyl Acetamide Derivatives

Chemoinformatic profiling involves the analysis of chemical databases to understand the structure-activity relationships (SAR), bioactivity spectrum, and novelty of a particular chemical scaffold. The sulfamoylphenyl acetamide core is a versatile scaffold that has been incorporated into a wide range of derivatives investigated for various biological activities.

Carbonic Anhydrase Inhibition: This is the most extensively researched application for this scaffold. By modifying the "tail" portion of the molecule (the part attached to the acetamide), researchers have developed potent and, in some cases, isoform-selective inhibitors of human carbonic anhydrases (hCAs). nih.govnih.gov Derivatives have been designed to target tumor-associated isoforms hCA IX and XII, making them candidates for anticancer therapeutics. nih.gov

Anti-urease Activity: Conjugates combining the acetamide-sulfonamide scaffold with other pharmacophores, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), have been synthesized and screened for urease inhibition. nih.govacs.org Some of these derivatives have demonstrated potent, competitive inhibition of the urease enzyme. nih.gov

Antimicrobial and Antioxidant Activities: Databases of 4-acetamidobenzenesulfonamide (B121751) analogs have been explored for antimicrobial and antioxidant properties, with subsequent QSAR studies aiming to elucidate the physicochemical properties related to these activities. nih.gov

Other Bioactivities: The broader sulfonamide functional group is a well-known pharmacophore present in drugs with diverse therapeutic uses, including diuretic, antibacterial, hypoglycemic, and anticonvulsant activities. nih.gov The acetamide moiety is also found in numerous clinical drugs for treating pain, inflammation, and viral infections. nih.gov

Analysis of derivatives based on this scaffold consistently highlights the importance of the sulfonamide group for anchoring to metalloenzymes and the critical role of the tail in modulating potency and selectivity through secondary interactions. nih.govrsc.org

The following table provides a summary of various sulfamoylphenyl acetamide derivatives and their documented biological activities.

| Derivative Class | R-Group Modification (Tail) | Investigated Biological Activity | Reference |

| Piperidinyl-acetamides | Substituted piperidine (B6355638) rings | Inhibition of carbonic anhydrase IX & XII (anticancer) | nih.gov |

| NSAID Conjugates | Ibuprofen, Flurbiprofen | Urease Inhibition | nih.gov |

| Indole Conjugates | Isatin (B1672199) (indole-2,3-dione) derivatives | Inhibition of carbonic anhydrase I, II, IX, XII | nih.gov |

| N-substituted Acetamides | Pyridinylmethyl, various amines | Antioxidant, Antimicrobial | nih.gov |

| Benzhydrylpiperazinyl-acetamides | Benzhydrylpiperazine group | Selective inhibition of carbonic anhydrase II & VII | rsc.org |

Mechanistic Evaluation of Biological Activities Within the N Ethyl 2 4 Sulfamoylphenyl Acetamide Chemical Class in Vitro and Preclinical Models

Enzyme Inhibition Profiles of N-ethyl-2-(4-sulfamoylphenyl)acetamide Analogs

The core structure of this compound, featuring a sulfonamide group, is a key pharmacophore that enables interaction with various enzymes. Modifications to this basic scaffold have led to the development of analogs with varying potencies and selectivities against different enzyme targets.

A significant area of investigation for this chemical class has been the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes such as pH regulation and CO2 transport. nih.gov The sulfonamide moiety is a well-established zinc-binding group, making this compound analogs potent inhibitors of various CA isozymes. nih.gov

The human body has 15 different carbonic anhydrase isoforms, and selective inhibition of these isozymes is a key goal in drug development to target specific diseases while minimizing off-target effects. semanticscholar.org Notably, isoforms CA IX and CA XII are overexpressed in many solid tumors, making them attractive targets for anticancer therapies. nih.govchemrxiv.org In contrast, CA I and CA II are widespread, with CA II being a ubiquitous and highly active isoform. rsc.org

Studies on various analogs of this compound have demonstrated differential inhibition against these isoforms. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed varied inhibitory activity against human (h) CA I, hCA II, and hCA VII. mdpi.com Many of these compounds were more effective inhibitors of hCA I than the standard drug, acetazolamide (B1664987). mdpi.com

One particular analog, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, exhibited preferential inhibition of the hCA VII isoform with an inhibition constant (Ki) of 8.9 nM, compared to a Ki of 43.2 nM against the ubiquitous hCA II. semanticscholar.org This selectivity is attributed to the inhibitor forming a greater number of polar and hydrophobic interactions within the active site of hCA VII. semanticscholar.orgrsc.org

The quest for selectivity for tumor-associated isoforms has led to the design of various sulfonamide-based inhibitors. nih.gov The structural similarities among the active sites of different CA isoforms present a significant challenge in designing isoform-specific inhibitors. chemrxiv.org However, subtle differences in the active site cavities can be exploited. The "tail approach" in inhibitor design, which involves adding a chemical moiety to the sulfonamide scaffold, has been a successful strategy. semanticscholar.orgrsc.org The length and flexibility of this tail are critical in determining the selectivity of inhibition between different isoforms. rsc.org

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Not Reported | 43.2 | Not Reported | Not Reported |

| Compound 18f (coumarin-based sulfonamide) | 955 | 515 | 21 | 5 |

| N-((4-sulfamoylphenyl)carbamothioyl)acetamide derivatives (general trend) | Effective Inhibition | Effective Inhibition | Not Reported | Not Reported |

The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) in the enzyme's active site. This binding is tetrahedral and displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle.

Kinetic studies of CA inhibition by sulfonamides like acetazolamide and sulfanilamide (B372717) have been foundational in understanding this process. nih.gov The interaction is typically reversible and non-covalent. The high affinity of sulfonamides for the active site zinc ion often leads to potent inhibition.

α-Chymotrypsin is a digestive enzyme that breaks down proteins. A series of synthetic N-[(substituted-sulfamoyl)phenyl]acetamides have been evaluated for their ability to inhibit this enzyme. researchgate.net The results from these studies indicated that most of the synthesized compounds were moderate inhibitors of α-chymotrypsin. researchgate.net The inhibitory mechanism often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being cleaved. nih.gov

| Compound | IC50 (µM) |

|---|---|

| N-[4-(N-2,6-Dimethylphenylsulfamoyl)phenyl]acetamide | Moderate Inhibition (Specific value not provided) |

| N-[4-(N-(2-Ethylphenylsulfamoyl)phenyl]acetamide | Moderate Inhibition (Specific value not provided) |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process that can contribute to pathologies such as peptic ulcers and urinary stone formation. nih.gov The structural similarity between the sulfonamide group and urea makes sulfonamide-containing compounds potential urease inhibitors. semanticscholar.org

Several studies have investigated acetamide-sulfonamide conjugates as urease inhibitors. nih.govresearchgate.netmdpi.com For example, conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs have shown potent urease inhibition. nih.govresearchgate.netmdpi.com

Kinetic analyses have revealed different modes of inhibition for these compounds. Some analogs exhibit a competitive mode of inhibition, where the inhibitor directly competes with the substrate (urea) for binding to the enzyme's active site. nih.govresearchgate.netmdpi.com Other analogs show a mixed mode of inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 | Competitive |

| Ibuprofen-sulfanilamide conjugate | Not specified, mixed mode | Mixed |

| Flurbiprofen-sulfadiazine conjugate | 16.74 ± 0.23 | Competitive |

| Flurbiprofen-sulfamethoxazole conjugate | 13.39 ± 0.11 | Competitive |

Carbonic Anhydrase (CA) Isozyme Inhibition

Antimicrobial Activity Research

The sulfonamide class of compounds has a long history as antimicrobial agents. Research has also been conducted on the antimicrobial potential of this compound analogs. For instance, a series of novel N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides were synthesized and evaluated for their antimicrobial properties. nih.gov These studies typically involve screening the compounds against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Another study synthesized a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and tested their antimicrobial activity. researchgate.net Many of these compounds were found to be active against the selected microbial species. researchgate.net

Antibacterial Activity Spectrum and Mechanisms of Action

Derivatives belonging to the sulfonamide and acetamide (B32628) chemical classes are of significant interest for their biological activities, including antimicrobial properties. researchgate.net The core mechanism of action for antibacterial sulfonamides is well-established. These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid in bacteria. By blocking this step, sulfonamides interfere with the production of folic acid, a vital precursor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. This inhibition ultimately halts bacterial growth and replication, resulting in a bacteriostatic effect against a wide range of gram-positive and gram-negative pathogens. Humans are unaffected by this mechanism as they obtain folic acid from their diet rather than synthesizing it.

While the general mechanism for the sulfonamide class is understood, specific data on the antibacterial activity spectrum and minimum inhibitory concentration (MIC) values for this compound against various bacterial strains were not available in the reviewed literature. However, research into structurally related compounds, such as chromene-sulfonamide hybrids, has shown that steric, hydrophobic, and hydrogen-bond donor/acceptor fields play a crucial role in their antibacterial efficacy against pathogens like E. coli and S. aureus. nih.gov For instance, studies on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated activity against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli, with MIC values being determined for the most potent compounds. mdpi.com These findings suggest that modifications to the core acetamide-sulfonamide structure can yield compounds with significant antibacterial potential, though direct evaluation of this compound is required to determine its specific profile.

Antifungal Activity Investigations

The antifungal potential of the arylsulfonamide chemical class has been the subject of investigation, particularly against opportunistic fungal pathogens like Candida species. nih.govnih.gov Research on compounds structurally related to this compound, specifically those with a 4-sulfamoylphenethyl backbone, has provided insights into their fungistatic and fungicidal capabilities. nih.govresearchgate.net

In one study, a series of sulfonamide-based compounds were tested against various strains of C. albicans, C. parapsilosis, and C. glabrata. nih.gov While N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide showed broad fungistatic activity, compounds with the N-(4-sulfamoylphenethyl) moiety, which is closely related to the structure of this compound, were also evaluated. The findings indicate that molecules within this class can inhibit the growth of clinically relevant Candida strains. nih.govnih.gov For example, fungicidal effects against Candida glabrata have been observed for certain derivatives. nih.govnih.govresearchgate.net

Further studies have demonstrated that sulfa drugs can exhibit activity against other fungi, such as Aspergillus fumigatus and Cryptococcus neoformans, with MIC values varying depending on the specific sulfonamide structure and the fungal species. researchgate.net

Table 1: In Vitro Antifungal Activity of Structurally Related Sulfonamides against Candida spp. (Note: Data is for structurally related compounds, not this compound itself)

| Compound/Strain | C. albicans ATCC 90028 (MIC mg/mL) | C. parapsilosis ATCC 22019 (MIC mg/mL) | C. glabrata DSM 11226 (MIC mg/mL) |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | 0.250 | 0.125 | 0.500 |

| 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide | >1.000 | >1.000 | >1.000 |

| N-(4-sulfamoylphenethyl) biphenyl-4-carboxamide | >1.000 | >1.000 | >1.000 |

| 2,2-diphenyl-N-(4-sulfamoylphenethyl) acetamide | >1.000 | >1.000 | >1.000 |

| Source: Adapted from research on arylsulfonamide compounds. nih.gov |

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapies. nih.govnih.gov Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting the viral life cycle. bioworld.com Consequently, a significant research effort has been directed towards identifying small molecule inhibitors of this enzyme. nih.gov

Numerous non-peptidic small molecules have been identified and developed as SARS-CoV-2 Mpro inhibitors, offering potential advantages over peptide-based drugs, such as improved metabolic stability and oral bioavailability. nih.gov These inhibitors, including α-ketoamides and other novel scaffolds, have shown promise in enzymatic and cell-based assays, with some candidates demonstrating potent inhibition with IC50 values in the nanomolar range. nih.govbioworld.combioworld.com

However, within the scope of the reviewed scientific literature, there is no specific research evaluating this compound or its direct derivatives for inhibitory activity against the SARS-CoV-2 main protease. While the broader field of small molecule Mpro inhibitors is active, the potential of this specific chemical class in targeting viral proteases remains an area for future investigation. nih.govbioworld.com

Antioxidant Activity Assessment

Radical Scavenging Activity (e.g., DPPH, FRAP assays)

Compounds within the acetamidosulfonamide class have been evaluated for their antioxidant properties, particularly their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity, with results often expressed as a percentage of radical scavenging or as an IC50 value (the concentration required to scavenge 50% of DPPH radicals). nih.govchemicalpapers.com

Studies on a series of N-(4-(N-substituted-sulfamoyl)phenyl)acetamide derivatives revealed varied radical scavenging activity (RSA) depending on the substituent group on the sulfonamide nitrogen. nih.gov In one such study, at a concentration of 300 µg/mL, the RSA for most tested sulfonamides ranged from 0.41% to 4.62%. The most potent compound in this series, which featured a 2-(pyridin-2-yl)ethyl substituent, exhibited an RSA of 4.62%. nih.gov Another study on different acetamide-sulfonamide scaffolds identified a lead compound with an IC50 of 4.89 μM in the DPPH assay, indicating potent free radical scavenging properties. nih.gov

Table 2: DPPH Radical Scavenging Activity of N-(4-(N-substituted-sulfamoyl)phenyl)acetamide Derivatives

| Compound | Substituent (R) on Sulfamoyl Nitrogen | Radical Scavenging Activity (%) at 300 µg/mL |

| 1 | -CH₂C₆H₅ (benzyl) | 0.42 |

| 10 | -c-C₆H₁₁ (cyclohexyl) | 1.09 |

| 12 | -C₆H₅ (phenyl) | 1.12 |

| 13 | -CH₂CH₂C₆H₅ (phenethyl) | 1.13 |

| 15 | -CH₂CH₂-2-pyridyl | 4.62 |

| 16 | -CH₂CH₂N(CH₂CH₃)₂ (diethylaminoethyl) | No Activity |

| Source: Adapted from research on acetamidosulfonamide derivatives. nih.gov |

Enzyme-Based Antioxidant Mechanisms (e.g., Superoxide (B77818) Dismutase Mimicry)

In addition to direct radical scavenging, some compounds can exert antioxidant effects through enzyme-based mechanisms, such as mimicking the activity of superoxide dismutase (SOD). SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. nih.gov Compounds that mimic this activity can help mitigate oxidative stress.

The potential for acetamidosulfonamide derivatives to act as SOD mimics has been explored using the nitroblue tetrazolium (NBT) photoreduction inhibition assay. nih.gov In a study of various N-(4-(N-substituted-sulfamoyl)phenyl)acetamide derivatives, most compounds exhibited SOD-like activity at a concentration of 300 µg/mL, with inhibition percentages ranging from 25.22% to 38.54%. Notably, the compound with a 2-(pyridin-2-yl)ethyl substituent, which also showed the highest DPPH scavenging activity, demonstrated the most potent superoxide scavenging activity at 38.54%. nih.gov

Table 3: Superoxide Scavenging (SOD) Activity of N-(4-(N-substituted-sulfamoyl)phenyl)acetamide Derivatives

| Compound | Substituent (R) on Sulfamoyl Nitrogen | Superoxide Scavenging Activity (%) at 300 µg/mL |

| 1 | -CH₂C₆H₅ (benzyl) | 33.32 |

| 10 | -c-C₆H₁₁ (cyclohexyl) | 25.22 |

| 12 | -C₆H₅ (phenyl) | 35.84 |

| 13 | -CH₂CH₂C₆H₅ (phenethyl) | 32.20 |

| 15 | -CH₂CH₂-2-pyridyl | 38.54 |

| 16 | -CH₂CH₂N(CH₂CH₃)₂ (diethylaminoethyl) | 32.61 |

| Source: Adapted from research on acetamidosulfonamide derivatives. nih.gov |

Anti-inflammatory Pathway Modulation (Preclinical Research)

The anti-inflammatory potential of the acetamide-sulfonamide chemical class has been investigated in preclinical models, with a focus on their ability to modulate key inflammatory pathways. Nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) are critical mediators in the inflammatory response. nih.govnih.gov The NF-κB pathway regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, while COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov

Research on novel N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide derivatives has demonstrated their potential as anti-inflammatory agents. nih.gov In vitro screening of these compounds revealed selective COX-2 inhibitory activity. One of the most active compounds in the series exhibited a COX-2 inhibitory IC50 value of 0.373 μM. nih.gov

Furthermore, in vivo studies in mice showed that this lead compound could reduce kidney inflammatory markers that are regulated by the NF-κB pathway. nih.gov This suggests that compounds from this chemical class can interfere with inflammatory processes by inhibiting key enzymes like COX-2 and modulating transcription factors such as NF-κB. nih.govnih.gov This dual-action potential makes them interesting candidates for further anti-inflammatory research.

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of a Lead Acetamide-Sulfonamide Derivative

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Lead Compound 9 | 10.24 | 0.373 | 27.45 |

| Celecoxib (Reference) | 11.36 | 0.412 | 27.57 |

| Source: Adapted from research on novel acetamide-sulfonamide scaffolds. nih.gov |

Investigation of Other Potential Biological Targets and Pathways

While the primary mechanism of action for many compounds within the sulfamoylphenyl acetamide class involves the inhibition of carbonic anhydrases (CAs), research has extended to evaluate their effects on various isoforms of this enzyme and other distinct biological targets. The core structure, featuring a sulfonamide group, is a well-established zinc-binding group, which allows these molecules to interact with the active sites of metalloenzymes. Investigations have explored a range of CA isoforms as well as entirely different enzyme systems in preclinical models.

Carbonic Anhydrase Isoform Selectivity

The human carbonic anhydrase family consists of several isoforms that play different physiological roles. The inhibitory profile of compounds related to this compound is not uniform across these isoforms, suggesting that individual CAs can be considered distinct biological targets. For example, the closely related compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide has been identified as an inhibitor of both Carbonic Anhydrase 1 (CA I) and Carbonic Anhydrase 2 (CA II). drugbank.com

Further research into structurally similar classes, such as isatin (B1672199) N-phenylacetamide based sulfonamides, has revealed varied inhibitory activity against a panel of isoforms including hCA I, hCA II, and the tumor-associated isoforms hCA IX and hCA XII. nih.govresearchgate.net Similarly, studies on N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated potent inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, with some compounds showing superior activity compared to the standard inhibitor Acetazolamide. mdpi.com The differential inhibition across these isoforms indicates that specific structural modifications on the acetamide scaffold can modulate target selectivity.

| Compound Class | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| Isatin N-phenylacetamide based sulfonamides | hCA II | 5.87 nM | nih.gov |

| Isatin N-phenylacetamide based sulfonamides | hCA I | 45.10 nM | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 nM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM | mdpi.com |

Urease Inhibition

Beyond carbonic anhydrases, other metalloenzymes have been investigated as potential targets. A study focusing on novel acetamide-sulfonamide scaffolds demonstrated significant inhibitory activity against the urease enzyme. nih.gov Urease, a nickel-containing enzyme, is crucial for the survival of certain pathogens like Helicobacter pylori in the acidic environment of the stomach. nih.gov The research showed that conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with various sulfa drugs, forming an acetamide–sulfonamide structure, acted as mechanism-based inhibitors of urease. nih.gov These findings suggest that the pharmacophore present in the this compound class may also interact with the active site of urease, representing a potential therapeutic pathway for managing urease-dependent bacterial infections. nih.gov

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Ibuprofen-thiazole substituted sulfonamide conjugate | Urease | 9.95 ± 0.14 µM | nih.gov |

| Flurbiprofen-thiazole substituted sulfonamide conjugate | Urease | 63.42 ± 1.15 µM | nih.gov |

Antioxidant Activity Pathways

Preliminary research into related 4-acetamidobenzenesulfonamide (B121751) analogs has indicated potential antioxidant activity. nih.gov While the direct mechanism is not fully elucidated for this chemical class, sulfonamide-containing compounds have been reported elsewhere to exhibit properties that can mitigate oxidative stress. This suggests a potential pathway where these molecules could influence cellular redox balance, although more targeted research is required to confirm this activity for this compound and its close analogs. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to detail the extensive applications of This compound in the outlined areas of advanced organic synthesis. While the broader class of sulfonamides and acetamides are pivotal in medicinal chemistry, specific research detailing the role of this particular compound as a versatile synthon, its use in constructing diverse pharmaceutical scaffolds, specific derivatization strategies for library synthesis, or its application in click chemistry is not extensively documented in the accessible literature.

General synthetic principles suggest that the functional groups present in this compound—namely the secondary amide, the active methylene group adjacent to the phenyl ring, and the sulfonamide moiety—offer potential for a variety of chemical transformations. For instance, the active methylene group could theoretically be utilized in condensation reactions to form heterocyclic rings. The sulfonamide and amide nitrogens could be sites for alkylation or acylation, and the aryl ring could undergo electrophilic substitution, forming the basis for library synthesis. However, without specific published research on this compound, a detailed discussion as per the requested outline cannot be provided at this time.

Further research and publication in the field of synthetic organic and medicinal chemistry are required to fully elucidate the potential of this compound as a key building block in the development of novel chemical entities.

Emerging Research Frontiers for N Ethyl 2 4 Sulfamoylphenyl Acetamide Based Compounds

Development of Novel Synthetic Methodologies with Improved Sustainability

The chemical synthesis of sulfonamides is a well-established process, traditionally involving key steps like sulfonation and amination. ijpsjournal.com However, growing environmental concerns have spurred the development of "green" and sustainable synthetic routes that minimize waste, reduce the use of hazardous organic solvents, and improve energy efficiency. researchgate.net

Recent advancements focus on several key areas:

Use of Alternative Solvents: Researchers are moving away from traditional volatile organic compounds. Water has been successfully employed as a solvent for sulfonamide synthesis, leveraging the poor solubility of the final product for easy isolation via filtration. researchgate.net Other environmentally benign media, such as glycerol (B35011) and deep eutectic solvents (DES), have also proven effective. rsc.orgresearchgate.net

Milder and More Efficient Reagents: A general, mild, and eco-friendly method involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols into sulfonyl chlorides, which then react in situ with amines. rsc.orgresearchgate.net Another approach utilizes lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base, which significantly reduces reaction times to as little as 1-8 minutes and minimizes the need for excess reagents. tandfonline.com

One-Pot Syntheses: One-pot, two-step procedures are being developed to improve efficiency. For instance, a metal-free method allows for the synthesis of sulfonamides from readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture, where the amine is generated in situ. researchgate.net

These sustainable methodologies not only reduce the environmental impact of producing N-ethyl-2-(4-sulfamoylphenyl)acetamide-based compounds but also offer practical advantages like simpler workup procedures and potentially higher yields. rsc.orgresearchgate.nettandfonline.com

| Methodology | Key Reagents/Solvents | Key Advantages | Reference |

|---|---|---|---|

| Oxidative Chlorination | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), Water, Ethanol, Glycerol | Environmentally friendly, mild conditions, solvent-free workup (filtration). | rsc.orgresearchgate.net |

| Base-Mediated Synthesis | Lithium hydroxide monohydrate (LiOH·H₂O), Ethanol:Water | Rapid reaction times (1-8 mins), high selectivity, reduced reagent usage. | tandfonline.com |

| One-Pot Synthesis from Nitroarenes | Nitroarenes, Sodium arylsulfinates, Water | Metal-free, good yields, product isolation by simple filtration. | researchgate.net |

| Solvent-Free Synthesis | Neat reaction conditions (no solvent) | Eliminates solvent waste, simplifies purification. | sci-hub.se |

Deepening Mechanistic Understanding of Biological Interactions

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial synthesis of folic acid. ijpsjournal.comnih.gov This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth and replication. ijpsjournal.comnumberanalytics.com However, research has unveiled a much broader range of biological targets for the sulfonamide scaffold.

A deeper understanding of these interactions is a key frontier:

Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrase (CA). This enzyme plays a role in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma, inflammation, and certain types of cancer. ajchem-b.comresearchgate.netnih.gov

Protease Inhibition: The sulfonamide moiety is a component in several antiviral drugs, including HIV protease inhibitors like amprenavir. ijpsjournal.com It can act as a key interacting group within the active site of these enzymes.

Kinase Pathway Modulation: Certain sulfonamide derivatives can modulate critical signaling pathways, such as the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, which is implicated in inflammatory diseases and cancer. nih.gov

Receptor Binding: Sulfonylureas, a class of sulfonamide derivatives, act by binding to sulfonylurea receptors in pancreatic beta cells, which leads to insulin (B600854) release, making them effective oral hypoglycemic agents for type-2 diabetes. wisdomlib.org

By elucidating these and other mechanisms, researchers can better understand the full biological activity spectrum of compounds like this compound and its analogs, paving the way for more targeted therapeutic applications.

Rational Design of Highly Selective and Potent Analogs

With a growing understanding of the diverse biological targets of sulfonamides, the rational design of new analogs with high potency and selectivity is a major research focus. nih.govresearchgate.net This approach uses knowledge of structure-activity relationships (SAR) and the three-dimensional structures of target proteins to guide the synthesis of more effective and safer drug candidates.

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: SAR analysis reveals how specific chemical modifications to the parent structure influence biological activity. For sulfonamides, the substituents on both the aromatic ring and the sulfonamide nitrogen are critical in determining the compound's efficacy and target selectivity. ijpsjournal.comacs.org For instance, introducing specific heterocyclic rings can enhance antibacterial or other pharmacological activities. ajchem-b.com

Bioisosterism: The sulfonamide group is considered an effective bioisostere of the carboxylic acid group. researchgate.net This principle of replacing one functional group with another that has similar physicochemical properties is a powerful strategy for modifying a molecule's potency, selectivity, and pharmacokinetic profile.

Target-Based Design: By understanding the specific amino acid residues in the binding pocket of a target enzyme (e.g., carbonic anhydrase, a specific kinase, or a protease), chemists can design analogs of this compound that fit precisely and form optimal interactions, leading to enhanced inhibitory potency. researchgate.net

These design strategies have led to the development of sulfonamide derivatives with promising activities as anticancer, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.net

Exploration of New Therapeutic Avenues Based on Identified Biological Activities

The discovery that the sulfonamide scaffold interacts with a wide array of biological targets has opened up numerous new therapeutic possibilities far beyond its original use as an antibiotic. nih.govresearchgate.net Research into this compound-based compounds is now exploring these novel applications.

Promising new therapeutic avenues include:

Anticancer Therapy: Due to their ability to inhibit carbonic anhydrases, which are overexpressed in many tumors, sulfonamides are being extensively investigated as anticancer agents. ajchem-b.comnih.gov They are also being designed to inhibit other pathways crucial for cancer cell growth. researchgate.net

Antiviral Agents: The success of sulfonamide-containing HIV protease inhibitors has spurred research into their potential against other viral infections. nih.govajchem-b.com

Anti-inflammatory Drugs: By targeting enzymes like carbonic anhydrase and pathways involved in inflammation, sulfonamide derivatives are being explored as treatments for conditions such as rheumatoid arthritis and ulcerative colitis. ijpsjournal.comnih.gov

Metabolic Diseases: Beyond the well-established sulfonylureas for diabetes, new sulfonamide analogs are being designed as potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4), offering another route for glycemic control. wisdomlib.orgresearchgate.net

Neurodegenerative Diseases: Some research has pointed to the potential of sulfonamides in the context of Alzheimer's disease, representing a nascent but important area of exploration. ijpsjournal.com

| Therapeutic Area | Biological Target/Mechanism | Potential Indication | Reference |

|---|---|---|---|

| Oncology | Carbonic Anhydrase Inhibition, Kinase Inhibition | Various Cancers | ajchem-b.comresearchgate.netnih.gov |

| Virology | Protease Inhibition | HIV/AIDS and other viral infections | nih.govijpsjournal.com |

| Inflammatory Disease | Carbonic Anhydrase Inhibition, COX-2 Inhibition | Rheumatoid Arthritis, Ulcerative Colitis | ijpsjournal.comnih.gov |

| Metabolic Disease | Sulfonylurea Receptors, DPP-4 Inhibition | Type-2 Diabetes | wisdomlib.orgresearchgate.net |

| Ophthalmology | Carbonic Anhydrase Inhibition | Glaucoma | ajchem-b.comresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Perhaps the most transformative frontier in drug discovery is the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the design and optimization of new drug candidates based on scaffolds like this compound.

Key applications of AI/ML in this field include:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target, saving immense time and resources compared to traditional high-throughput screening. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules that have never been synthesized before. stanford.edu For example, the SyntheMol model was recently used to generate novel antibiotic structures and the chemical recipes to create them, a strategy directly applicable to designing new sulfonamide derivatives. stanford.edu

Property Prediction: ML models, such as deep neural networks (DNNs), can be trained to accurately predict the physicochemical properties of a molecule, including its solubility, toxicity, and metabolic stability, before it is ever synthesized. nih.govnih.gov This allows chemists to prioritize compounds with the most promising drug-like characteristics.

Optimizing Synthesis: AI can also be used to devise more efficient and sustainable synthetic routes for target molecules, complementing the green chemistry initiatives described earlier.

The application of AI and ML promises to revolutionize the discovery pipeline for this compound-based compounds, enabling the rapid design of highly potent, selective, and safe therapeutics for a wide range of diseases. researchgate.netfrontiersin.org

Q & A

Q. What are the common synthetic routes for N-ethyl-2-(4-sulfamoylphenyl)acetamide and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-sulfamoylphenyl acetamide derivatives can react with ethylamine or morpholine under reflux conditions in polar solvents (e.g., ethanol or DMF) to introduce the ethyl group. Subsequent steps may include thiolation using sulfur or hydrazine hydrate to form thioacetamide derivatives, as demonstrated in the synthesis of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide . Yields depend on reaction time, temperature, and stoichiometric ratios, with purification via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

Structural elucidation employs:

- Spectroscopy :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the planar acetamide moiety and sulfamoyl-phenyl geometry. For example, the crystal structure of N-(4-sulfamoylphenyl)acetamide (space group P1̄) reveals intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Q. What preclinical pharmacological properties are associated with this compound?

While specific toxicity data for this derivative are limited, acetamide analogs are noted for potential hepatotoxicity and carcinogenicity in rodents. The sulfamoyl group may modulate pharmacokinetics by enhancing solubility and target binding. Preclinical screening should prioritize metabolic stability assays (e.g., liver microsomes) and cytotoxicity profiling (e.g., MTT assays) .

Advanced Research Questions

Q. How does crystallographic data inform the selective inhibition of carbonic anhydrase (CA) isoforms by this compound derivatives?

Co-crystallization studies with human CA isoforms (e.g., hCA II and VII) reveal that the acetamide linker enables flexible positioning of the "tail" (e.g., benzhydrylpiperazine) in the enzyme’s hydrophobic cavity. For instance, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide shows 5-fold higher selectivity for hCA VII (KI = 8.9 nM) over hCA II (KI = 43.2 nM) due to interactions with variable residues near the active site border. Refinement using SHELXL and visualization via ORTEP-3 highlight critical van der Waals contacts and hydrogen bonds (e.g., Zn²⁺ coordination by the sulfamoyl group) .

Table 1 : Select crystallographic data for CA-inhibitor complexes

| Parameter | hCA II/1 Complex | hCA VII/1 Complex |

|---|---|---|

| Resolution (Å) | 1.79 | 2.05 |

| R-work/R-free | 0.18/0.21 | 0.19/0.23 |

| RMSD (Å) vs. native | 0.3 | 0.2 |

| Inhibitor binding | Tail interacts with Val-121/Phe-131 | Tail contacts Leu-198/Pro-202 |

| Data sourced from |

Q. What methodologies resolve contradictions in inhibitory potency data across studies?

Discrepancies in reported KI values may arise from:

- Experimental design : Differences in enzyme purity, assay pH, or temperature. Standardize protocols using recombinant isoforms and Tris-HCl/SO₄²⁻ buffers (pH 7.4).

- Data analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate kinetic parameters. For example, SPR-derived KD values for hCA VII inhibition align more closely with crystallographic data than fluorimetric assays .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) predict binding modes and guide structural modifications:

- Linker optimization : Replace the ethyl group with bulkier substituents to enhance hydrophobic interactions.

- Tail engineering : Introduce π-π stacking motifs (e.g., aryl groups) to target isoform-specific residues. MD trajectories (e.g., 100 ns simulations) assess stability of proposed modifications .

Methodological Notes

- Crystallography : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) and ORTEP-3 for structure visualization. Validate models with R-factor convergence (<0.25) and Ramachandran plots .

- Synthesis : Monitor reactions via TLC (silica gel, UV detection) and characterize intermediates using high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.